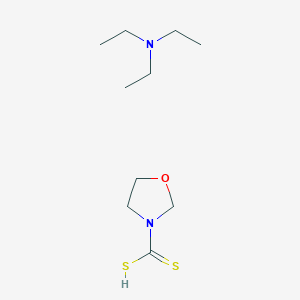
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid is a compound that combines the structural features of N,N-diethylethanamine and 1,3-oxazolidine-3-carbodithioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid typically involves the reaction of N,N-diethylethanamine with 1,3-oxazolidine-3-carbodithioic acid under controlled conditions. One efficient method for synthesizing 1,3-oxazolidines involves the use of a chiral magnesium phosphate catalyst, which facilitates the formation of hemiaminal intermediates through the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mildly basic conditions . Another approach involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can yield oxazolidines, pyrrolidines, or Mannich bases depending on the starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for achieving consistent results in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, oxazolidines are known to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, preventing the formation of the first peptide bond . This mechanism highlights the potential antimicrobial properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid include other oxazolidine derivatives and thiuram sulfides of oxazolidines and thiazolidines . These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to act as a chiral auxiliary and its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
58706-74-4 |
|---|---|
Fórmula molecular |
C10H22N2OS2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NOS2/c1-4-7(5-2)6-3;7-4(8)5-1-2-6-3-5/h4-6H2,1-3H3;1-3H2,(H,7,8) |
Clave InChI |
QVMBAZXLGVZGRR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1COCN1C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


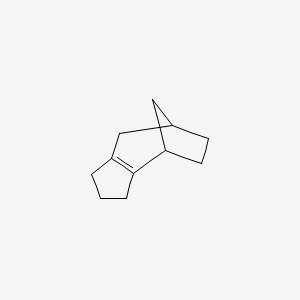
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
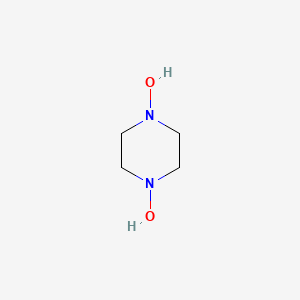
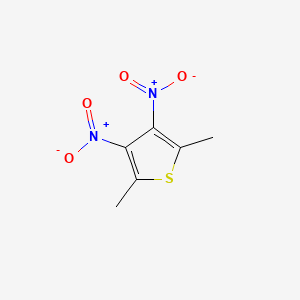
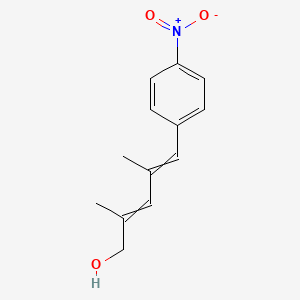
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)



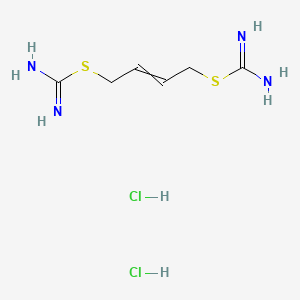
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
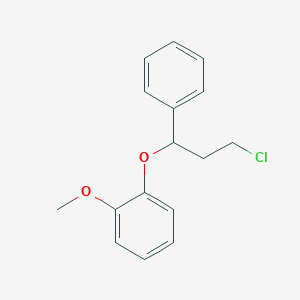
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)

